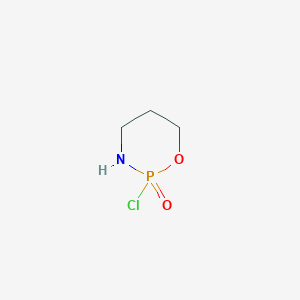

2-Chloro-1,3,2-oxazaphosphacyclohexane 2-oxide

Description

Contextualizing Oxazaphosphacyclohexane Derivatives within Heterocyclic Chemistry

Heterocyclic compounds are cyclic organic compounds that have at least one atom of an element other than carbon within their ring structure. nih.gov These structures are widespread in nature and are fundamental components of many biologically active molecules, including alkaloids, vitamins, and nucleic acids. nih.govzenodo.org The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique chemical and physical properties to these rings, often leading to significant biological activity. nih.gov

Oxazaphosphacyclohexane derivatives are a specific class of heterocyclic compounds containing oxygen, nitrogen, and phosphorus within a six-membered ring. These compounds have garnered considerable interest due to their diverse applications in medicinal chemistry and materials science. researchgate.net Their utility often stems from their ability to act as precursors or building blocks for more complex molecular architectures. The specific arrangement of heteroatoms in the oxazaphosphacyclohexane ring influences its reactivity and its potential to interact with biological targets.

Overview of Phosphorus Heterocycles with N-P-O Linkages

Phosphorus-containing heterocycles are a vital class of organophosphorus compounds that merge the properties of a phosphorus atom with a heterocyclic framework. researchgate.net This combination has led to a wide array of applications, from drug development and agrochemistry to their use as ligands in transition metal catalysis. researchgate.net The synthesis of these compounds can be approached in two primary ways: by directly phosphorylating an existing heterocycle or by constructing the heterocyclic ring using organophosphorus synthons. researchgate.net

Heterocycles featuring nitrogen-phosphorus-oxygen (N-P-O) linkages are of particular importance. The presence of both nitrogen and phosphorus, two group 15 elements, within the same cyclic structure leads to unique electronic and steric properties. d-nb.info Six-membered heterocycles with one phosphorus and one nitrogen atom, known as azaphosphinines, have seen a surge in research interest for applications in asymmetric catalysis, cellular imaging, and medicinal chemistry. rsc.org The synthesis of phosphorus-nitrogen heterocycles often involves the use of bifunctional starting materials that can react to form the new bonds necessary for ring formation. researchgate.net

Significance of Halogenated Phosphoryl Chloride Derivatives in Organic Synthesis

Phosphoryl chloride (POCl₃), also known as phosphorus oxychloride, is a versatile and widely used reagent in organic synthesis. wikipedia.orghangdachem.com It is a colorless liquid that serves as a key starting material for the industrial production of phosphate (B84403) esters, which have applications as flame retardants, plasticizers, and hydraulic fluids. wikipedia.org

The reactivity of phosphoryl chloride is characterized by its electrophilic phosphorus atom, making it susceptible to attack by nucleophiles. This property is harnessed in a variety of chemical transformations. For instance, it is a powerful dehydrating agent, capable of converting primary amides to nitriles. wikipedia.org In reactions with substituted amides, it can lead to the formation of chloromethyleneiminium ions, which are known as Vilsmeier reagents and have significant utility in synthesis. stackexchange.com Furthermore, phosphoryl chloride and its derivatives are used as chlorinating agents, for example, in the conversion of pyridones and pyrimidones to their chloro-derivatives, which are important intermediates in the pharmaceutical industry. wikipedia.org The ability of halogenated phosphoryl chloride derivatives to participate in acylation, sulfonylation, and phosphorylation reactions makes them indispensable tools for the synthesis of a wide range of organic compounds. hangdachem.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3,2λ5-oxazaphosphinane 2-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClNO2P/c4-8(6)5-2-1-3-7-8/h1-3H2,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJQXXIVWRXBCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNP(=O)(OC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClNO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457166 | |

| Record name | 2H-1,3,2-Oxazaphosphorine, 2-chlorotetrahydro-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5638-58-4 | |

| Record name | 2H-1,3,2-Oxazaphosphorine, 2-chlorotetrahydro-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 2 Chloro 1,3,2 Oxazaphosphacyclohexane 2 Oxide

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution is a predominant reaction pathway for 2-chloro-1,3,2-oxazaphosphacyclohexane 2-oxide. smolecule.com These reactions involve the displacement of the chloride ion by a nucleophile, leading to the formation of a new bond at the phosphorus center. The stereochemical outcome of these reactions, whether inversion or retention of configuration at the phosphorus atom, is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions.

The reaction of this compound with primary or secondary amines, a process known as aminolysis, results in the formation of a new phosphorus-nitrogen (P-N) bond. This reaction typically proceeds with the displacement of the chloride ion by the amine nucleophile. Such reactions are fundamental in the synthesis of various phosphoramidates. The stereochemistry of aminolysis reactions in related cyclic thiophosphoryl chlorides has been shown to occur with inversion of configuration at the phosphorus center.

Alcohols and phenols can act as nucleophiles, attacking the phosphorus center of this compound to displace the chloride and form a new phosphorus-oxygen (P-O) bond. This process, known as alcoholysis or phenolysis, is a common method for the synthesis of phosphate (B84403) esters. Similar to aminolysis, these reactions in analogous cyclic thiophosphoryl chlorides have been observed to proceed with inversion of configuration at the phosphorus atom.

The phosphorus-chlorine (P-Cl) bond in this compound is susceptible to hydrolysis. smolecule.com In the presence of water, the compound can react to form phosphonic acids and other derivatives. smolecule.com The compound is described as water-reactive, and contact with water can liberate toxic gas. fishersci.com The stability of the P-Cl bond is therefore limited in aqueous environments. The hydrolysis of related cyclic thiophosphoryl chlorides has been shown to proceed with inversion of configuration at the phosphorus center.

Ring-Opening Reactions and Mechanisms

Under certain conditions, the 1,3,2-oxazaphosphacyclohexane ring can undergo opening. These reactions can be initiated by strong nucleophiles or under harsh reaction conditions. The mechanism of ring-opening can vary depending on the specific reactants and conditions employed.

Halogen Exchange Reactions at the Phosphorus Center

The chlorine atom attached to the phosphorus center can be replaced by other halogens through halogen exchange reactions. For instance, reaction with a source of fluoride, bromide, or iodide ions can lead to the corresponding 2-fluoro-, 2-bromo-, or 2-iodo-1,3,2-oxazaphosphacyclohexane 2-oxide. Studies on similar N-heterocyclic phosphane halides have demonstrated that halide exchange reactions can be used to synthesize the corresponding bromide and iodide derivatives from the chloride precursor. researchgate.net

Reductive Transformations of the P=O Moiety

The phosphoryl (P=O) group is generally stable and resistant to reduction. However, under specific and potent reducing conditions, it is conceivable that the P=O double bond could be reduced. Such transformations are not common and would require strong reducing agents.

Rearrangement Processes and Isomerization Pathways

The chemical behavior of this compound, a P-chiral heterocyclic compound, includes the potential for various rearrangement and isomerization processes. These transformations are critical for understanding its stereochemistry and reactivity. The primary pathways for isomerization in this and related oxazaphosphorine systems are conformational isomerization through ring inversion and configurational isomerization, which involves the interconversion of diastereomers.

Conformational Isomerization: Ring Inversion

The 1,3,2-oxazaphosphacyclohexane ring, similar to cyclohexane (B81311), is not planar and predominantly exists in a chair conformation to minimize angular and torsional strain. Conformational isomerization in this system involves a "ring flip" or "chair-chair" interconversion, where one chair conformer converts into another. During this process, axial substituents become equatorial, and equatorial substituents become axial.

The energy barrier for this ring inversion is influenced by the nature of the substituents on the ring and on the phosphorus atom. In analogous six-membered heterocyclic systems, such as 1,3,2-dioxathiane 2-oxide, the barrier to ring inversion is known to be affected by the orientation of the exocyclic S=O bond. Similarly, for this compound, the orientation of the P=O group (phosphoryl group) and the chlorine atom will significantly influence the energetics of the chair-chair interconversion.

Computational studies on related 1,3,2-dioxathiane systems have elucidated the transition states and energy minima for such conformational changes. The chair-chair inversion is a dynamic equilibrium, and the preferred conformation will be the one that minimizes steric interactions. For this compound, the chair conformation with the bulky chloro and phosphoryl groups in equatorial positions is generally expected to be more stable.

| Isomerization Type | Description | Key Intermediates/States | Influencing Factors |

| Conformational Isomerization | Interconversion between chair conformations of the 1,3,2-oxazaphosphacyclohexane ring. | Twist-boat or boat-like transition states. | Steric hindrance of substituents, orientation of the P=O group. |

| Configurational Isomerization | Interconversion of diastereomers, potentially through epimerization at the phosphorus center. | Putative intermediates with trigonal bipyramidal geometry at the phosphorus atom. | Solvent polarity, temperature, presence of catalysts. |

| Ring-Chain Tautomerism | A potential equilibrium between the cyclic oxazaphosphacyclohexane structure and an open-chain form. | Acyclic tautomer with a terminal aldehyde or imine and a phosphoramidate group. | Substituents on the ring and phosphorus, pH of the medium. |

Configurational Isomerization and Epimerization

This compound possesses a chiral phosphorus atom, which gives rise to the possibility of stereoisomers. When additional chiral centers are present in the ring (for instance, from substituted 3-aminopropanol precursors), diastereomers can exist. These diastereomers can have distinct physical, chemical, and biological properties.

Configurational isomerization would involve the inversion of stereochemistry at the phosphorus center, a process known as epimerization. This type of isomerization is crucial in the chemistry of related compounds like cyclophosphamide (B585), where the stereochemistry at the phosphorus atom affects the molecule's therapeutic efficacy. While the mechanism for such an epimerization for this compound is not extensively detailed in the literature, it could potentially proceed through a pseudorotation process involving a trigonal bipyramidal intermediate, especially during nucleophilic substitution reactions at the phosphorus center.

Ring-Chain Tautomerism

Ring-chain tautomerism is a type of isomerization where a molecule can exist in equilibrium between a cyclic and an open-chain structure. For this compound, this would involve the reversible cleavage of one of the ring bonds (P-O or P-N) to form a linear isomer.

Studies on analogous compounds, such as metabolites of cyclophosphamide, have investigated this phenomenon. For instance, the metabolite aldophosphamide exists in equilibrium with its cyclic tautomer, 4-hydroxycyclophosphamide. However, research on a related compound, phenylketophosphamide, indicated a resistance to this intramolecular cyclization, suggesting that the propensity for ring-chain tautomerism is highly dependent on the substitution pattern and the electronic effects of the substituents. For this compound itself, the stability of the six-membered ring makes significant equilibrium concentrations of an open-chain tautomer unlikely under normal conditions, though it may be a transient intermediate in certain reactions.

Stereochemical Aspects of 2 Chloro 1,3,2 Oxazaphosphacyclohexane 2 Oxide and Its Derivatives

Conformational Analysis of the Six-Membered Oxazaphosphacyclohexane Ring

The six-membered 1,3,2-oxazaphosphacyclohexane ring, the core structure of 2-Chloro-1,3,2-oxazaphosphacyclohexane 2-oxide and its derivatives like cyclophosphamide (B585), predominantly adopts a chair conformation. This preference is a consequence of minimizing torsional and steric strain within the heterocyclic system.

Research, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, has confirmed the chair conformation as the most stable arrangement for many of these derivatives. nih.gov For instance, in analogues such as cis-4-phenylcyclophosphamide, the molecular structure reveals a distinct chair conformation where bulky substituents orient themselves to achieve the most stable energetic state. nih.gov In this specific case, both the phenyl group at the C4 position and the phosphoryl (P=O) group occupy equatorial positions to minimize steric hindrance. nih.gov

The conformational dynamics of the ring are not static; rather, a chair-chair equilibrium often exists. The energetic balance of this equilibrium is influenced by the nature and position of substituents on both the carbon and nitrogen atoms of the ring. For compounds like cyclophosphamide and its 5,5-dimethyl derivative, the ring can flip between two chair conformers, with the energetic preference determined by the axial or equatorial orientation of the substituents, particularly the exocyclic groups on the phosphorus atom.

Key Conformational Features of the Oxazaphosphacyclohexane Ring:

| Feature | Description |

| Predominant Conformation | Chair form |

| Key Torsional Angles | Optimized to reduce steric strain |

| Substituent Orientation | Bulky groups tend to occupy equatorial positions |

| Dynamic Equilibrium | Chair-chair interconversion is possible |

Chirality at the Phosphorus Center and its Implications

The phosphorus atom in this compound is bonded to four different groups: an oxygen atom (part of the ring), a nitrogen atom (part of the ring), an exocyclic oxygen atom (the P=O group), and a chlorine atom. This substitution pattern makes the phosphorus atom a stereogenic center, leading to the existence of enantiomers. nih.govlibretexts.orgnih.gov

Unlike chiral amines, which often undergo rapid pyramidal inversion that prevents the resolution of enantiomers, trivalent phosphines invert much more slowly, allowing for the isolation of stable chiral forms. libretexts.org In the pentavalent state found in oxazaphosphacyclohexane 2-oxides, the phosphorus center is configurationally stable.

The chirality at the phosphorus center has profound biological implications. The well-known anticancer drug cyclophosphamide, an analogue of the title compound, is administered clinically as a racemic mixture of its R and S enantiomers. nih.gov Research has demonstrated that the metabolism of these enantiomers can be highly stereoselective. For example, studies in rabbits have shown that the S-enantiomer of cyclophosphamide is cleared faster than the R-enantiomer, particularly after intraperitoneal and oral administration, suggesting a "first-pass metabolism" that preferentially targets one enantiomer. nih.gov This stereoselectivity in metabolism and, consequently, in therapeutic activity and toxicity, underscores the importance of the phosphorus atom's stereochemistry.

Diastereoselective and Enantioselective Synthesis of Analogues

The presence of a chiral phosphorus center, often in conjunction with other stereocenters on the carbon backbone of the ring, necessitates sophisticated synthetic strategies to control the stereochemical outcome. The synthesis of analogues often results in a mixture of diastereomers, which can then be separated.

A common approach involves the cyclization of a chiral amino alcohol with a suitable phosphorylating agent. For example, the reaction of racemic 3-amino-3-phenyl-1-propanol with bis(2-chloroethyl)phosphoramidic dichloride yields a diastereomeric mixture of 4-phenylcyclophosphamide. nih.gov These diastereomers (cis and trans) can be separated using chromatographic techniques. nih.gov

Achieving enantioselective synthesis, where one enantiomer is preferentially formed, is a more significant challenge. General strategies for creating P-stereogenic centers include:

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemistry of a subsequent reaction at the phosphorus center. The auxiliary is then removed to yield the enantiomerically enriched product. nih.govmdpi.com

Chiral Catalysis: A chiral catalyst, often a metal complex or an organocatalyst, is used to control the stereochemical course of the phosphorylation or cyclization reaction. nih.govmdpi.com For instance, chiral nucleophilic catalysis has been explored for the synthesis of enantioenriched phosphorus centers. nih.gov

These methods aim to produce optically active oxazaphosphacyclohexane derivatives, allowing for the investigation of the distinct biological properties of individual enantiomers.

Influence of Substituents on Stereochemistry and Reactivity

Substituents on the oxazaphosphacyclohexane ring have a significant impact on both its stereochemistry (conformation and stereoisomeric preference) and its chemical and biological reactivity.

Influence on Stereochemistry: Substituents on the carbon atoms of the ring can dictate the preferred chair conformation. As seen with 4-phenylcyclophosphamide, a bulky substituent at C4 will preferentially occupy an equatorial position to minimize 1,3-diaxial interactions, thereby locking the ring into a specific chair conformation. nih.gov Similarly, the nature of the exocyclic amino group attached to the phosphorus atom can influence the chair-chair equilibrium.

Influence on Reactivity: Substituents can dramatically alter the reactivity of the molecule, particularly its susceptibility to hydrolysis and its behavior as a prodrug. For example, in a series of 5- and 6-substituted cyclophosphamide analogues, the nature of the substituent was found to directly affect the rate of release of the active alkylating agent, phosphoramide mustard, and consequently, the compound's cytotoxicity against leukemia cells. nih.gov Interestingly, there was not always a direct correlation between the rate of chemical hydrolysis in a buffer and the biological activity, suggesting that intracellular activation mechanisms can be highly sensitive to the substitution pattern. nih.gov

Summary of Substituent Effects:

| Substituent Position | Effect on Stereochemistry | Effect on Reactivity |

| Ring Carbons (C4, C5, C6) | Influences preferred chair conformation; bulky groups favor equatorial orientation. nih.gov | Can alter the rate of metabolic activation and cytotoxicity. nih.gov |

| Ring Nitrogen (N3) | N-substituents can affect ring flexibility and conformation. | Modifies lipophilicity and potential for enzymatic interactions. |

| Exocyclic to Phosphorus | The nature of the R₂N group can shift the chair-chair equilibrium. | Determines the nature of the active metabolite released upon activation. |

Resolution Techniques for Chiral Oxazaphosphacyclohexane Derivatives

Given that many synthetic routes yield racemic or diastereomeric mixtures of oxazaphosphacyclohexane derivatives, methods for separating these stereoisomers are crucial for studying their individual properties.

The separation of diastereomers, which have different physical properties, is typically more straightforward. Techniques like column chromatography are often effective, as demonstrated in the separation of cis- and trans-4-phenylcyclophosphamide. nih.gov

The resolution of enantiomers, which have identical physical properties in a non-chiral environment, requires the introduction of another chiral entity. Common methods include:

Formation of Diastereomeric Derivatives: The racemic mixture is reacted with a pure chiral resolving agent to form a pair of diastereomers. wikipedia.org For example, a racemic oxazaphosphacyclohexane with a free amine or acid functionality could be reacted with a chiral acid or base (like tartaric acid or brucine) to form diastereomeric salts, which can then be separated by crystallization due to differences in solubility. wikipedia.org

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. An alternative HPLC-based method involves pre-column derivatization of the enantiomers with a chiral agent to form diastereomers, which are then separated on a standard (non-chiral) column. nih.gov This latter approach has been successfully used for the pharmacokinetic analysis of cyclophosphamide enantiomers, using (+)-naproxen acid chloride as the chiral derivatizing agent. nih.gov

These resolution techniques are indispensable tools for obtaining enantiomerically pure samples of oxazaphosphacyclohexane derivatives for pharmacological and toxicological evaluation.

Computational and Theoretical Investigations of 2 Chloro 1,3,2 Oxazaphosphacyclohexane 2 Oxide

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of cyclic organophosphorus compounds. For molecules like 2-Chloro-1,3,2-oxazaphosphacyclohexane 2-oxide, Density Functional Theory (DFT) is a commonly employed method. Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) have proven effective in optimizing molecular geometries and predicting key structural parameters. nih.gov

These calculations typically reveal that the six-membered oxazaphosphacyclohexane ring adopts a chair conformation, which is the most stable arrangement. Within this conformation, substituents on the phosphorus atom can occupy either an axial or equatorial position. The relative stability of these conformers is a critical aspect of the molecule's chemistry. Theoretical studies on analogous 2-substituted-1,3,2-dioxaphosphorinane 2-oxides have shown that the conformational equilibrium can be influenced by the nature of the substituent and the solvent environment. For the 2-chloro derivative, both chair conformers with axial and equatorial P=O bonds may be closely spaced in energy, with a potential for equilibrium between them.

Detailed geometric parameters, including bond lengths and bond angles, can be precisely calculated. In related structures, such as the more complex cyclophosphamide (B585), the calculated bond length for P-N has been found to be approximately 1.669 Å, which is in close agreement with experimental values. beilstein-journals.org Similar accuracy is expected for the title compound, providing a reliable model of its molecular architecture.

| Bond | Calculated Length (Å) |

|---|---|

| P-N (ring) | 1.669 |

| P=O | 1.485 |

| P-N (exocyclic) | 1.641 |

| C-O | 1.450 |

| C-N | 1.490 |

| Angle | Calculated Angle (°) |

|---|---|

| O-P-N (ring) | 103.5 |

| N(ring)-P-N(exo) | 107.05 |

| O=P-N(ring) | 114.2 |

| C-O-P | 116.8 |

| C-N-P | 121.5 |

Note: The data in Tables 1 and 2 are derived from computational studies on the closely related cyclophosphamide molecule and are presented here as representative values for the 1,3,2-oxazaphosphinane 2-oxide ring system. beilstein-journals.org

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

DFT calculations are also pivotal for exploring the electronic landscape of this compound, which governs its reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. nih.gov

For similar phosphoroamidic chloride structures, the HOMO is often localized on the nitrogen and oxygen atoms, while the LUMO is typically centered on the P-Cl bond, specifically on the antibonding σ* orbital. This distribution indicates that the molecule is susceptible to nucleophilic attack at the phosphorus atom, leading to the displacement of the chloride ion.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps use a color scale to show regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). In this compound, the MEP would show a highly positive potential around the phosphorus atom, confirming it as the primary site for nucleophilic substitution, and negative potentials around the phosphoryl oxygen and the chlorine atom. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's reactivity. These include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). A large HOMO-LUMO gap and high chemical hardness are associated with high stability, whereas a small gap indicates higher reactivity. beilstein-journals.org

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.915 |

| LUMO Energy | -1.684 |

| HOMO-LUMO Gap (ΔE) | 6.231 |

| Ionization Potential (I) | 7.915 |

| Electron Affinity (A) | 1.684 |

| Chemical Hardness (η) | 3.115 |

| Electronegativity (χ) | 4.799 |

| Electrophilicity Index (ω) | 3.698 |

Note: The data in Table 3 are derived from DFT (B3LYP/6-311++G(d,p)) calculations on the closely related cyclophosphamide molecule and are presented as representative values. beilstein-journals.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful method to investigate the mechanisms of reactions involving this compound, such as its hydrolysis or its reaction with nucleophiles. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy species that exist transiently at the peak of the reaction energy barrier.

For the nucleophilic substitution reaction at the phosphorus center, theoretical calculations can elucidate whether the mechanism is associative (forming a pentacoordinate intermediate) or dissociative (involving the departure of the chloride ion first). The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.

For instance, modeling the reaction with a simple nucleophile like a hydroxide (B78521) ion would involve:

Geometry Optimization: Calculating the stable structures of the reactants (the oxazaphosphacyclohexane and hydroxide ion) and the final products.

Transition State Search: Employing algorithms to locate the transition state structure connecting reactants and products.

Frequency Calculation: Performing vibrational frequency calculations to confirm that the located transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Energy Profile: Calculating the relative energies of all species to construct a reaction energy profile, which illustrates the energetic feasibility of the proposed mechanism.

These computational studies can also model the role of solvent molecules, which can be crucial in stabilizing charged intermediates and transition states, thereby influencing the reaction pathway and rate. uni-muenchen.de

Molecular Dynamics Simulations for Conformational Fluxionality

While quantum chemical calculations are excellent for finding stable, low-energy conformations, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion, allowing researchers to observe conformational changes, such as ring inversion, in real-time.

For this compound, an MD simulation would reveal the pathways and timescales of the interconversion between different chair and boat conformations of the six-membered ring. This is particularly important for understanding the molecule's behavior in solution, where it is not static but exists as an ensemble of rapidly interconverting structures. The simulation can show how the P-Cl and P=O groups reorient and how interactions with solvent molecules influence this dynamic behavior. Such simulations have been applied to related 2-chloro-2-oxo-1,3,2-dioxaphosphorinanes to study dimerization and ring conversion processes in various solutions.

By analyzing the trajectory of an MD simulation, one can calculate the relative populations of different conformers and the energy barriers for their interconversion, providing a detailed picture of the molecule's conformational fluxionality.

Spectroscopic Property Prediction and Correlation (e.g., NMR chemical shifts, vibrational modes)

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate both the theoretical model and the experimental structure assignment.

Vibrational Modes: DFT calculations can accurately predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as P=O stretching, P-Cl stretching, or ring deformation modes. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed spectral bands can be made. For the related cyclophosphamide molecule, DFT calculations have been used to assign vibrational modes with high accuracy. beilstein-journals.org For example, the characteristic P=O stretching vibration is typically predicted and observed in the 1200-1300 cm⁻¹ region.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful computational tool. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the magnetic shielding tensors for each nucleus (e.g., ³¹P, ¹³C, ¹H). These shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound (e.g., 85% H₃PO₄ for ³¹P NMR).

Predicting ³¹P NMR chemical shifts is particularly valuable for organophosphorus chemistry. Calculations can help distinguish between different isomers or conformers, as the chemical shift is highly sensitive to the electronic environment around the phosphorus nucleus. For instance, the ³¹P chemical shift is expected to differ depending on whether the chlorine atom is in an axial or equatorial position. Achieving high accuracy in these predictions often requires sophisticated methods and careful consideration of conformational averaging and solvent effects.

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3450 | 3486 | 3481 |

| C-H Stretch | 2911-3046 | 2881-3086 | 2893-3030 |

| P=O Stretch | 1231 | 1232 | 1230 |

| C-N Stretch | 1110 | 1112 | 1110 |

| P-N Stretch | 790 | 792 | 790 |

Note: The data in Table 4 are derived from computational studies on the closely related cyclophosphamide molecule and are presented as representative values for the vibrational modes of the ring system. beilstein-journals.org

Derivatization Strategies and Analogue Synthesis Based on 2 Chloro 1,3,2 Oxazaphosphacyclohexane 2 Oxide

Synthesis of Substituted Oxazaphosphacyclohexane 2-oxides

Substitution on the carbon backbone of the oxazaphosphacyclohexane ring is a key strategy to modulate the chemical and biological properties of the resulting compounds. Modifications at the C4, C5, and C6 positions can influence the molecule's conformation, stability, and interaction with biological targets.

A series of 5- and 6-substituted cyclophosphamide (B585) analogues have been successfully prepared to investigate their properties. nih.gov For instance, cis-4-hydroxy-5-methoxycyclophosphamide was synthesized to study the effect of a C5-methoxy group on the equilibrium with its ring-opened tautomer, aldophosphamide. nih.gov This substitution was found to significantly slow the equilibration and the subsequent release of the active metabolite, rendering the compound largely inactive. nih.gov

Substitution at the C6 position has also been explored. The synthesis of 6-phenylcyclophosphamide and 6-(4-pyridyl)cyclophosphamide introduced aryl groups onto the ring, leading to compounds with altered biological activity profiles. nih.gov These syntheses demonstrate that the carbon framework can be modified prior to the formation of the oxazaphosphacyclohexane ring or by derivatization of a pre-existing ring system, offering multiple pathways to novel analogues. rsc.org A facile one-pot synthesis method has been developed for substituted cyclophosphamidic chlorides using readily available enaminones, showcasing an efficient route to these complex structures. rsc.org

Table 1: Examples of C-Substituted Oxazaphosphacyclohexane 2-oxide Analogues

| Position of Substitution | Substituent | Precursor/Method Highlights | Reference |

|---|---|---|---|

| C5 | Methoxy | Introduction of methoxy group at the 5-position. | nih.gov |

| C6 | Phenyl | Aryl group introduced at the 6-position. | nih.gov |

| C6 | 4-Pyridyl | Heterocyclic aryl group at the 6-position. | nih.gov |

Phosphorus(V) Amide Derivatives

The most common derivatization of 2-chloro-1,3,2-oxazaphosphacyclohexane 2-oxide involves the nucleophilic substitution of the chloride atom by a primary or secondary amine. This reaction forms a stable phosphorus-nitrogen (P-N) bond, yielding a wide range of phosphoramidates. This strategy is the cornerstone of the synthesis of the anticancer drug cyclophosphamide and its numerous analogues. frontiersin.orggoogle.com

The synthesis typically involves reacting the chloro-precursor with the desired amine in the presence of a base, such as triethylamine or N-methylmorpholine, to neutralize the hydrogen chloride (HCl) byproduct. google.com The choice of amine is critical as it defines the nature of the exocyclic group, which significantly impacts the compound's biological activity. For example, the reaction with bis(2-chloroethyl)amine is a key step in producing cyclophosphamide. google.com A solvent-free process for this reaction has also been developed, which involves reacting phosphoryl chloride, bis(2-chloroethyl)amine hydrochloride, and 3-aminopropanol with a base. google.com

This methodology allows for the creation of a diverse library of amide derivatives, including those with different alkyl, aryl, or functionalized side chains attached to the exocyclic nitrogen atom. frontiersin.orgnih.gov

Table 2: Synthesis of Representative Phosphorus(V) Amide Derivatives

| Amine Reagent | Base | Product | Significance | Reference |

|---|---|---|---|---|

| Bis(2-chloroethyl)amine hydrochloride | N-Methylmorpholine | Cyclophosphamide | Key anticancer drug synthesis. | google.com |

| Various primary and secondary amines | Triethylamine | N-Substituted phosphoramidates | Creation of diverse analogue libraries for SAR studies. | frontiersin.org |

Phosphorus(V) Ester Derivatives

Analogous to the synthesis of amide derivatives, Phosphorus(V) ester derivatives are prepared by the reaction of this compound with alcohols or phenols. This nucleophilic substitution replaces the P-Cl bond with a phosphorus-oxygen (P-O) bond, forming a phosphate (B84403) ester linkage. The reaction is typically carried out in the presence of a base to scavenge the HCl produced. ksu.edu.sa

This strategy allows for the incorporation of a wide variety of alkoxy or aryloxy groups, enabling fine-tuning of the molecule's lipophilicity, steric properties, and metabolic stability. The esterification can be performed with simple alcohols (e.g., ethanol, butanol), functionalized alcohols, or phenols. ksu.edu.sa The resulting phosphate triesters are important intermediates and final products in various fields, including the development of prodrugs and flame retardants.

Table 3: Synthesis of Representative Phosphorus(V) Ester Derivatives

| Alcohol/Phenol Reagent | Base | Product | Application/Significance | Reference |

|---|---|---|---|---|

| Ethanol | Triethylamine | 2-Ethoxy-1,3,2-oxazaphosphacyclohexane 2-oxide | Model compound for ester synthesis. | ksu.edu.sa |

| Phenol | Pyridine | 2-Phenoxy-1,3,2-oxazaphosphacyclohexane 2-oxide | Synthesis of aryl-ester derivatives. | ksu.edu.sa |

Functionalization at Nitrogen and Carbon Atoms of the Ring

Beyond substitution at the phosphorus center, the oxazaphosphacyclohexane ring itself can be functionalized at its nitrogen and carbon atoms. These modifications can introduce new functionalities, alter the ring conformation, and create more complex molecular architectures.

Nitrogen Functionalization: The nitrogen atom of the oxazaphosphacyclohexane ring is a secondary amine and can undergo reactions typical of this functional group, such as N-alkylation. Alkylation introduces a substituent on the ring nitrogen, which can sterically and electronically influence the properties of the molecule. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. This modification can be used to block the N-H group or to introduce specific side chains designed to interact with biological targets. While direct N-alkylation of the parent 2-chloro compound can be complex due to competing reactions at the phosphorus atom, it is often performed on the fully substituted phosphoramidate or phosphate ester derivative. nih.gov

Carbon Functionalization: As discussed in section 6.1, functionalization of the carbon backbone is a powerful tool for creating analogues. nih.govuri.edu This can be achieved by starting with substituted 3-aminopropanol derivatives. For example, using a 3-aminopropanol derivative with a substituent at the C1, C2, or C3 position (which become the C6, C5, and C4 positions of the ring, respectively) in the initial ring-forming reaction with a phosphorus halide will yield a ring-substituted oxazaphosphacyclohexane. This approach has been used to synthesize a variety of C4, C5, and C6 substituted analogues of cyclophosphamide. nih.gov

Oligomeric and Polymeric Structures Incorporating the Oxazaphosphacyclohexane Core

The oxazaphosphacyclohexane ring can serve as a monomer for the synthesis of oligomers and polymers. These materials, which incorporate the phosphorus-containing heterocycle into their backbone or as a pendant group, are of interest for biomedical applications and as advanced materials.

One major pathway to such polymers is through Ring-Opening Polymerization (ROP). rsc.orgmdpi.comnih.gov Cyclic phosphate, phosphonate, and phosphoramidate monomers can undergo ROP, often catalyzed by organometallic or organic catalysts, to form linear polyphosphoesters and polyphosphoramidates. rsc.orgnih.gov The strain of the six-membered ring, although less than that of five-membered rings, is sufficient to drive polymerization under appropriate conditions. This method allows for the synthesis of well-defined polymers with controlled molecular weights and functionalities. nih.gov

Another strategy is Acyclic Diene Metathesis (ADMET) polycondensation. rsc.org This involves synthesizing a monomer that contains the oxazaphosphacyclohexane core and two terminal alkene groups. Polymerization via ADMET, using a Grubbs-type catalyst, connects these monomers to form a long-chain polymer with the heterocyclic core incorporated as a repeating unit in the side chain. rsc.org This approach has been successfully used to create side-chain poly(phosphoramidate)s. rsc.org These polymeric structures offer the potential to combine the biological or chemical properties of the oxazaphosphacyclohexane unit with the physical properties of a macromolecule.

Advanced Characterization Methodologies for 2 Chloro 1,3,2 Oxazaphosphacyclohexane 2 Oxide and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of molecules in the solid state. For derivatives of 2-Chloro-1,3,2-oxazaphosphacyclohexane 2-oxide, this technique provides precise information on bond lengths, bond angles, and the conformation of the six-membered ring, which is fundamental to its chemical behavior.

Detailed crystallographic studies on analogous compounds, such as N-heterocyclic phosphine (B1218219) oxides, reveal critical structural features. For instance, the analysis of 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-oxide, a related five-membered ring system, shows a tetracoordinate phosphorus atom. nih.gov The geometry around the phosphorus center typically deviates from an ideal tetrahedral arrangement due to the constraints of the heterocyclic ring and the steric and electronic nature of the substituents. nih.gov

In such structures, the P=O bond is characteristically short, indicating significant double-bond character, while the P-Cl bond length is consistent with a single bond. nih.gov The endocyclic P-N bond lengths are also determined with high precision. nih.gov The conformation of the heterocyclic ring is a key feature; for instance, a five-membered diazaphospholidine ring has been observed to adopt a half-chair conformation. nih.gov For the six-membered oxazaphosphacyclohexane ring, a chair or twist-boat conformation is typically expected.

Table 1: Representative Crystallographic Data for a Related N-Heterocyclic Phosphine Oxide Derivative nih.gov Data for 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-oxide.

| Parameter | Value |

| P1=O1 Bond Length | 1.4652 (12) Å |

| P1–Cl1 Bond Length | 2.0592 (7) Å |

| P–N Bond Length (avg.) | 1.6270 (14) Å |

| O1–P1–Cl1 Bond Angle | 105.51 (5)° |

| N–P–N Bond Angle | 95.60 (7)° |

| Ring Conformation | Half-Chair |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. A combination of multinuclear NMR experiments (³¹P, ¹H, ¹³C, ¹⁵N) provides a complete picture of the molecular framework and connectivity.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for this class of compounds due to the presence of the phosphorus atom at the core of the molecule. The ³¹P chemical shift (δ) is highly sensitive to the electronic environment and coordination number of the phosphorus atom. For pentavalent phosphorus oxides like this compound, the signals typically appear in a characteristic downfield region. The specific chemical shift can be correlated with the nature of the substituents on the ring and at the phosphorus atom. ncsu.edu For example, ³¹P NMR is a key method used to confirm the regioselective formation of the P-Cl bond during synthesis. smolecule.com

¹H and ¹³C NMR Spectroscopy: Proton and Carbon-13 NMR are used to map out the hydrogen and carbon skeleton of the molecule. ¹H NMR spectra reveal the chemical environment of protons, their multiplicity (splitting pattern) due to coupling with neighboring protons (³JHH), and coupling to the phosphorus atom (²JPH, ³JPH). sci-hub.st Similarly, ¹³C NMR provides the chemical shifts of each unique carbon atom. Long-range coupling between phosphorus and carbon atoms [J(P,C)] can also be observed, providing further structural confirmation. sci-hub.st These techniques are routinely used to confirm the structural identity of newly synthesized derivatives. rsc.org

Table 2: General NMR Spectroscopic Features

| Nucleus | Typical Information Obtained |

| ³¹P | Chemical shift (δ) indicates the oxidation state and electronic environment of phosphorus. Used to confirm reaction success and purity. ncsu.edusmolecule.com |

| ¹H | Provides information on the proton environments and their connectivity through H-H and H-P coupling constants. sci-hub.st |

| ¹³C | Reveals the number of unique carbon atoms and their chemical environment. P-C coupling constants provide structural insights. sci-hub.st |

| ¹⁵N | Chemical shift is sensitive to the hybridization and chemical environment of the nitrogen atom within the oxazaphosphacyclohexane ring. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and its derivatives, thereby confirming their elemental composition. Furthermore, the analysis of fragmentation patterns under ionization provides valuable structural information.

The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion (M⁺) and any chlorine-containing fragments. libretexts.org Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. libretexts.org Consequently, the mass spectrum will show two peaks for chlorine-containing ions: the M peak and an M+2 peak with roughly one-third the intensity. libretexts.org

The fragmentation of cyclic organophosphorus compounds can be complex. Common fragmentation pathways for related cyclic 2-chloro-1,3,2-dioxaphosphorous compounds involve ring contraction mechanisms. researchgate.netresearchgate.net Other typical fragmentation processes may include the initial loss of a chlorine radical ([M-Cl]⁺) or the cleavage of the heterocyclic ring. researchgate.net The study of fragmentation patterns in related N-oxide heterocycles also suggests that the loss of small neutral molecules or radicals, such as OH•, can occur through rearrangement processes. semanticscholar.org

Table 3: Expected Common Fragments in Mass Spectrometry

| Ion/Fragment | Description | Key Feature |

| [M]⁺ | Molecular Ion | Exhibits M and M+2 peaks in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes. libretexts.org |

| [M-Cl]⁺ | Loss of a chlorine atom | Confirms the presence of a labile chlorine. researchgate.net |

| Ring Contraction Products | Ions resulting from the rearrangement and fragmentation of the six-membered ring. | Common in cyclic phosphorous compounds. researchgate.netresearchgate.net |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound and its derivatives, these techniques are particularly useful for confirming the presence of key bonds.

A very strong absorption band in the IR spectrum is typically observed for the P=O (phosphoryl) stretching vibration. The exact frequency of this band is sensitive to the other substituents on the phosphorus atom. Other important vibrations include the P-O-C, P-N-C, and P-Cl stretching modes. The C-H stretching and bending vibrations of the cyclohexane (B81311) ring methylene (B1212753) groups are also readily identified. A detailed vibrational analysis of the closely related compound cyclophosphamide (B585) has been performed, providing a solid basis for spectral interpretation. nih.gov

Table 4: Characteristic Vibrational Frequencies for Cyclophosphamide, a Key Derivative nih.gov

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| P=O Stretch | 1229 | 1228 |

| C-H Bending (HCH) | 1044 | 1042 |

| C-C Stretch | 988 | 988 |

| P-N Stretch | 727 | 728 |

| P-O-C Stretch | 780 | 782 |

Chiroptical Methods for Enantiomeric Excess Determination

The phosphorus atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Determining the enantiomeric excess (ee) is critical in many applications, particularly in medicinal chemistry and asymmetric synthesis.

Chiroptical methods are employed to distinguish between and quantify enantiomers. The most common and reliable method for determining the ee of chiral phosphorus compounds is chiral High-Performance Liquid Chromatography (HPLC). This technique involves separating the enantiomers on a chiral stationary phase. In some cases, derivatization of the analyte with a chiral reagent to form diastereomers, which can be separated on a standard achiral column, is also employed. nih.gov

Spectroscopic chiroptical techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light. These methods can be used to determine the absolute configuration of an enantiomer by comparing experimental spectra with theoretical calculations. More advanced techniques, such as "chiroptical click sensing," are emerging as sensitive methods for the rapid determination of both absolute configuration and enantiomeric excess in complex samples. dntb.gov.ua

Academic Applications of 2 Chloro 1,3,2 Oxazaphosphacyclohexane 2 Oxide in Chemical Synthesis

Precursor in the Synthesis of Novel Organophosphorus Reagents

A primary academic application of 2-Chloro-1,3,2-oxazaphosphacyclohexane 2-oxide is its role as a key intermediate in the synthesis of novel organophosphorus compounds. smolecule.com The high reactivity of the P-Cl bond facilitates nucleophilic substitution reactions, where the chlorine atom is displaced by a variety of nucleophiles. This allows for the introduction of the cyclic phosphoamidate moiety into a wide array of organic frameworks.

One of the most significant applications in this context is the synthesis of N-substituted cyclophosphamide (B585) analogs. smolecule.com Cyclophosphamide is a well-known anticancer agent, and researchers continuously explore structural modifications to enhance its therapeutic properties or reduce side effects. smolecule.com By reacting this compound with different amines, scientists can systematically vary the substituent on the exocyclic nitrogen atom, leading to a library of new potential drug candidates.

The general reaction scheme involves the treatment of the chloro-oxazaphosphacyclohexane with a primary or secondary amine, often in the presence of a base to neutralize the hydrogen chloride byproduct. This straightforward methodology provides access to a diverse range of phosphodiamidates.

Table 1: Synthesis of Organophosphorus Reagents

| Nucleophile | Resulting Compound Class | Potential Application |

|---|---|---|

| Primary/Secondary Amines | N'-substituted Cyclophosphamide Analogs (Phosphodiamidates) | Anticancer drug discovery |

| Alcohols/Phenols | Phosphoroamidic Esters | Pesticides, Flame Retardants |

| Thiols | Thio-phosphoryl Compounds | Ligand Synthesis, Material Science |

| Organometallic Reagents (e.g., Grignards) | P-C bonded Phosphonamidates | Specialty Reagents |

Intermediate in the Formation of Phosphoryl Transfer Agents

The inherent chemical structure of this compound makes it an effective phosphoryl transfer agent. The phosphorus atom is electrophilic, and the chloride ion is a good leaving group, facilitating the transfer of the entire cyclic phosphoryl group to a nucleophilic substrate. This process, known as phosphorylation, is fundamental in many biological processes and is a crucial transformation in synthetic organic chemistry.

Its reactivity with biological nucleophiles is a key area of interest, with potential applications in medicinal chemistry for designing compounds that can modulate biological pathways by phosphorylating specific targets like proteins or nucleic acids. smolecule.com The hydrolysis of the P-Cl bond in the presence of water, leading to the formation of phosphonic acids, is also a characteristic reaction of this compound class. smolecule.com While direct studies on this compound as a phosphorylating agent are specific, the reactivity of analogous cyclic chlorophosphates, such as 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide, is well-documented for the synthesis of phospholipids, nucleotide analogs, and other phosphorylated biomolecules. sigmaaldrich.comchemicalbook.com This suggests a similar utility for the title compound in transferring its unique oxazaphosphorine moiety.

Utilization in Polymer Chemistry as a Monomer or Modifier

In polymer chemistry, cyclic esters, amides, and phosphates are widely used as monomers for ring-opening polymerization (ROP). The strained ring system of this compound suggests its potential as a monomer for cationic ring-opening polymerization (CROP). This polymerization mechanism is common for related heterocyclic monomers like 2-oxazolines. beilstein-journals.orgresearchgate.net The initiation of CROP would likely involve an electrophile activating the phosphoryl oxygen, followed by nucleophilic attack from another monomer molecule, leading to the formation of a poly(phosphoamidate) — a polymer containing a phosphorus-nitrogen bond in its backbone. Such polymers are of interest for their potential biocompatibility and flame-retardant properties.

Furthermore, this compound can be used as a polymer modifier. Its reactive P-Cl group can be grafted onto existing polymers that possess nucleophilic side chains (e.g., hydroxyl or amine groups), such as polyvinyl alcohol or polyethyleneimine. This post-polymerization modification is a powerful tool for introducing phosphorus-containing functionalities onto polymer backbones, thereby imparting specific properties like improved thermal stability, flame retardancy, or metal-ion chelation capabilities. The analogous compound, 2-chloro-1,3,2-dioxaphospholane 2-oxide, is used in the synthesis of block copolymers, highlighting the utility of such cyclic phosphate (B84403) reagents in creating advanced polymer architectures. sigmaaldrich.com

Role in the Development of New Catalysts and Ligands for Metal-Catalyzed Reactions

The development of new ligands is crucial for advancing the field of homogeneous catalysis. nih.govnih.gov The rigid, chiral scaffold of the oxazaphosphorine ring makes this compound an attractive starting material for the synthesis of novel chiral ligands. By replacing the chlorine atom with various donor groups, a wide range of P,N-heterobidentate or monodentate phosphorus ligands can be designed. researchgate.net

For example, reaction with a phosphine-containing nucleophile could yield a diphosphine ligand, while reaction with a pyridine-containing alcohol could yield a P,N-bidentate ligand. These ligands can then be coordinated to transition metals such as palladium, rhodium, ruthenium, or nickel to form catalytically active complexes. nih.govchemrxiv.org The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the oxazaphosphorine ring, which in turn influences the activity and selectivity of the metal catalyst in various asymmetric reactions, including hydrogenations, cross-couplings, and hydroaminations. nih.govnih.gov The design of such ligands is a key area of research aimed at discovering catalysts for new chemical transformations. rsc.org

Table 2: Potential Ligand Scaffolds and Catalytic Applications

| Derived Ligand Type | Coordinating Metal | Target Catalytic Reaction |

|---|---|---|

| P,N-Bidentate (e.g., Pyridyl-oxazaphosphorine) | Palladium, Nickel | Asymmetric Cross-Coupling Reactions |

| Monodentate Chiral Phosphoramidites | Rhodium, Iridium | Asymmetric Hydrogenation |

| P-Chiral Phosphine (B1218219) Derivatives | Ruthenium | Transfer Hydrogenation |

| Diphosphine Ligands | Gold, Copper | Asymmetric Hydroamination/Hydration |

Design of Novel Materials with Specific Chemical Properties

The unique chemical structure of this compound also lends itself to the design of novel materials with tailored properties. smolecule.com Its ability to act as a versatile synthetic intermediate allows for its incorporation into larger, more complex molecular architectures, thereby imparting the specific properties associated with the oxazaphosphorine ring.

In the field of medicinal chemistry and biomaterials, its reactivity towards biological nucleophiles is being explored to design compounds that can interact with or modify biological systems. smolecule.com For instance, by attaching this moiety to targeting molecules, it may be possible to deliver a reactive phosphorylating agent to a specific site within a cell.

Furthermore, the introduction of phosphorus and nitrogen into materials is a well-established strategy for creating flame retardants. The high phosphorus content of this compound makes it an excellent candidate for developing new flame-retardant materials, either as an additive or as a reactive comonomer in polymerization processes as discussed previously. The resulting materials would benefit from the synergistic flame-retardant effects of phosphorus and nitrogen. The versatility of this compound makes it a valuable tool for material synthesis in various research fields. smolecule.com

Emerging Research Directions and Challenges in Oxazaphosphacyclohexane Chemistry

Development of Novel Synthetic Routes with Improved Efficiency and Atom Economy

The traditional synthesis of 2-Chloro-1,3,2-oxazaphosphacyclohexane 2-oxide and related compounds often involves the use of phosphorus trichloride or phosphoryl chloride with alcohols or other nucleophiles. smolecule.comnih.gov While effective, these methods can suffer from drawbacks such as harsh reaction conditions, the formation of stoichiometric byproducts, and challenges in achieving high selectivity, all of which contribute to a lower atom economy. nih.govmonash.edujocpr.com Atom economy, a key principle of green chemistry, measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. monash.edujocpr.com

In response to these challenges, researchers are actively developing novel synthetic strategies with improved efficiency and atom economy. nih.govchemijournal.com One promising approach involves the use of catalytic systems to promote the cyclization reaction. For instance, the reaction of phosphorus trichloride with 1,2-amino alcohols in the presence of an iron carbonyl complex, [Fe(CO)₅], has been shown to yield 2-chloro derivatives with regioselectivity exceeding 90%, as confirmed by ³¹P NMR spectroscopy. smolecule.com Another innovative method is the Oxone-mediated oxidative cyclization, which is particularly effective for derivatives with electron-withdrawing substituents. smolecule.com In this process, Oxone (2KHSO₅·KHSO₄·K₂SO₄) functions as both an oxidant and an acid catalyst, facilitating the formation of the oxazaphosphacyclohexane ring through radical intermediates. smolecule.com This method achieves yields of 70–85% under mild conditions (50°C for 6 hours) and effectively suppresses competing hydrolysis pathways. smolecule.com

The development of one-pot, multicomponent reactions is another avenue being explored to enhance synthetic efficiency and atom economy. chemijournal.com These strategies aim to combine multiple reaction steps into a single operation, thereby reducing the need for intermediate purification, minimizing solvent usage, and decreasing waste generation. chemijournal.com A facile and efficient one-pot synthesis of substituted cyclophosphamidic chlorides and their analogues has been developed from readily available enaminones, showcasing the potential of this approach. rsc.org

| Synthetic Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Traditional PCl₃/POCl₃ Chemistry | Reaction with alcohols/nucleophiles | Readily available starting materials | smolecule.comnih.gov |

| Iron Carbonyl Catalysis | Catalytic cyclization with high regioselectivity | >90% regioselectivity | smolecule.com |

| Oxone-Mediated Oxidative Cyclization | Dual oxidant and acid catalyst | 70-85% yield, mild conditions, suppresses hydrolysis | smolecule.com |

| One-Pot Multicomponent Reactions | Multiple steps in a single operation | Reduced waste, increased efficiency | chemijournal.comrsc.org |

Exploration of Unexpected Reactivity and Selectivity in Ring Systems

The reactivity of this compound is primarily characterized by nucleophilic substitution at the phosphorus-chlorine bond. smolecule.com However, recent research has begun to uncover more complex and sometimes unexpected reactivity and selectivity patterns within these ring systems. A notable example, though in a related system, is the unexpected loss of stereoselectivity observed in the ring-opening reaction of 2-alkoxy-2-thio-1,3,2-oxathiaphospholanes with a pyrophosphate anion. nih.gov This finding challenges the previously accepted stereoretentive mechanism and suggests the involvement of a stereoinvertive pathway, likely proceeding through an intramolecular ligand-ligand exchange in a neutral intermediate. nih.gov

Such unexpected stereochemical outcomes highlight the subtle interplay of electronic and steric factors that govern the reactivity of these heterocyclic systems. The conformation of the six-membered oxazaphosphacyclohexane ring, which typically adopts a chair or twist-boat conformation, can significantly influence the accessibility of the phosphorus center to incoming nucleophiles and the stereochemical course of the reaction. researchgate.net

Furthermore, the regioselectivity of nucleophilic attack on substituted oxazaphosphacyclohexane rings is an area of active investigation. In cases where the ring is unsymmetrically substituted, the incoming nucleophile may preferentially attack one site over another. Understanding and controlling this regioselectivity is crucial for the synthesis of well-defined, single-isomer products. nih.gov Theoretical and experimental studies on the regioselective nucleophilic aromatic substitution in related heterocyclic systems, such as 2,4-dichloroquinazolines, provide a framework for understanding the factors that govern regioselectivity. nih.gov

Advanced Computational Studies for Predictive Chemical Design

In recent years, computational chemistry has emerged as a powerful tool for understanding and predicting the properties and reactivity of molecules, including complex heterocyclic systems like oxazaphosphacyclohexanes. nih.govazolifesciences.com Density Functional Theory (DFT) has been employed to study the vibrational spectra and electronic properties of cyclophosphamide (B585), a closely related and clinically important derivative of this compound. nih.gov These computational studies provide valuable insights into the molecule's structure, bonding, and potential for intermolecular interactions. nih.gov

Advanced computational models are now being developed to go beyond simple structural analysis and predict the reactivity and even the toxicity of novel compounds. azolifesciences.comnih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate the structural features of a molecule with its biological activity or toxicity. nih.govmdpi.com By training these models on large datasets of known compounds, it is possible to predict the properties of new, untested molecules, thereby accelerating the drug discovery and development process. mdpi.com

For oxazaphosphacyclohexane derivatives, computational approaches can be used to:

Perform conformational analysis: Determine the preferred three-dimensional structures of the ring system and how these conformations influence reactivity.

Model reaction mechanisms: Elucidate the transition states and energy barriers for various reactions, providing insights into selectivity.

Predict spectroscopic properties: Calculate NMR, IR, and other spectroscopic data to aid in the characterization of new compounds.

Design novel derivatives: In silico design of new oxazaphosphacyclohexane-based molecules with desired electronic and steric properties for specific applications.

The integration of machine learning techniques with computational chemistry is further enhancing the predictive power of these models, paving the way for the rational design of new catalysts, materials, and therapeutic agents based on the oxazaphosphacyclohexane scaffold. azolifesciences.comsciengine.com

| Computational Method | Application | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Structural and electronic analysis | Vibrational frequencies, geometric parameters, electronic properties | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Toxicity and activity prediction | Biological activity, toxicity profiles | nih.govmdpi.com |

| Molecular Docking | Interaction with biological targets | Binding affinities and modes | nih.gov |

| Machine Learning | Accelerated discovery and design | Reaction outcomes, novel structures with desired properties | azolifesciences.comsciengine.com |

Integration with Flow Chemistry and Automated Synthesis Techniques

The synthesis of organophosphorus compounds, particularly those involving highly reactive reagents like phosphorus trichloride and phosphoryl chloride, can present significant safety and scalability challenges in traditional batch reactors. nih.govresearchgate.net Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a compelling solution to these issues. nih.govresearchgate.netmmsl.czyoutube.com The small internal dimensions of microreactors provide a very high surface-area-to-volume ratio, leading to excellent heat and mass transfer. mmsl.cz This allows for precise control over reaction parameters such as temperature and residence time, which is crucial for suppressing undesired side reactions and safely handling exothermic processes. nih.govresearchgate.net

The application of continuous-flow technology to reactions involving PCl₃ and POCl₃ has been the subject of recent reviews, highlighting its potential for improving the synthesis of phosphorus-containing compounds. nih.govresearchgate.net For instance, the continuous flow synthesis of 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide, a related five-membered ring system, has been optimized, demonstrating the feasibility of these techniques for preparing key phosphorus-containing intermediates. rsc.org Microflow technology, in particular, has been shown to be effective in suppressing undesired reactions that can occur with unstable intermediates, leading to significantly higher yields and reproducibility compared to batch conditions. researchgate.net

The integration of flow chemistry with automated synthesis platforms represents a paradigm shift in how complex molecules are prepared. acm.org Automated systems can perform multi-step syntheses, purifications, and analyses in a continuous and unattended fashion, dramatically accelerating the pace of research and development. acm.org For the synthesis of this compound and its derivatives, an automated flow system could offer several advantages:

Enhanced safety: Handling of hazardous reagents in a closed, controlled environment. nih.gov

Improved reproducibility: Precise control over reaction conditions leads to more consistent product quality. mmsl.cz

Rapid optimization: The ability to quickly screen a wide range of reaction parameters.

On-demand synthesis: Production of desired quantities of material as needed, reducing the need for large-scale storage of potentially unstable intermediates.

Future Prospects in Sustainable Chemistry and Advanced Materials Science

The principles of green chemistry are increasingly influencing the design and synthesis of new chemical products and processes. chemijournal.com In this context, this compound and its derivatives hold significant promise for the development of more sustainable materials and chemical transformations. The inherent reactivity of the P-Cl bond allows for the facile introduction of a wide range of functional groups, making it a versatile building block for the synthesis of novel polymers and materials. researchgate.net

One area of growing interest is the development of biodegradable polymers. By incorporating the oxazaphosphacyclohexane moiety into polymer backbones, it may be possible to create materials with tailored degradation profiles, which could find applications in areas such as drug delivery, tissue engineering, and environmentally friendly plastics.

Furthermore, organophosphorus compounds are widely used as flame retardants. mdpi.com The development of new, more effective, and less toxic flame retardants is a key goal of sustainable chemistry. The oxazaphosphacyclohexane ring system could serve as a platform for the design of novel flame-retardant additives for a variety of materials, including textiles, plastics, and construction materials.

In the realm of advanced materials science, the unique electronic properties of the phosphorus atom can be harnessed to create materials with interesting optical and electronic properties. researchgate.net By incorporating oxazaphosphacyclohexane units into conjugated polymer systems, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. researchgate.net

The continued exploration of the chemistry of this compound, guided by the principles of green chemistry and enabled by modern synthesis and computational tools, is poised to unlock a wide range of new applications in sustainable chemistry and advanced materials science.

Q & A

Basic Questions

Q. What safety protocols are critical when handling 2-Chloro-1,3,2-oxazaphosphacyclohexane 2-oxide in laboratory settings?

- Methodological Answer : Use corrosion-resistant gloves (nitrile or neoprene), face shields, and lab coats. Store in airtight containers at -20°C to prevent hydrolysis. Avoid water contact, as it reacts violently, releasing toxic gases like hydrogen chloride. Work in a fume hood with secondary containment. Emergency procedures include immediate rinsing of exposed skin/eyes with water for 15+ minutes and medical evaluation for inhalation exposure .

Q. Which analytical techniques are validated for quantifying this compound in reaction mixtures?

- Methodological Answer : Reverse-phase HPLC using a C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Detection via UV absorbance at 210 nm provides optimal sensitivity. Validate retention times and calibration curves using pure standards .

Q. How is this compound utilized in synthesizing polymer-drug conjugates?

- Methodological Answer : It acts as a phosphorylating agent in ring-opening polymerizations. For example, react it with hydroxyl-terminated polyesters to form polyphosphoesters, enabling pH-responsive drug release. Monitor reaction progress via ³¹P NMR to confirm ester bond formation .

Advanced Research Questions

Q. How can conflicting data on the boiling point of this compound under reduced pressure be resolved?

- Methodological Answer : Discrepancies (e.g., 98–99°C vs. 96.7±9.0°C at 2 mmHg) arise from impurities or pressure calibration errors. Use differential scanning calorimetry (DSC) to measure thermal stability and gas chromatography-mass spectrometry (GC-MS) to assess purity. Report results with detailed pressure calibration protocols .

Q. What in vitro models are suitable for assessing cytotoxic metabolites of derivatives like cyclophosphamide?

- Methodological Answer : Use hepatic microsomes or S9 fractions to simulate metabolic activation. Quantify phosphoramide mustard (active metabolite) via LC-MS/MS with multiple reaction monitoring (MRM). Compare cytotoxicity in human hepatoma (HepG2) and leukemia (HL-60) cell lines using MTT assays .

Q. How does the hydrolysis mechanism influence stability in aqueous environments?

- Methodological Answer : Hydrolysis proceeds via nucleophilic attack by water, forming phosphoric acid and ethylene glycol. Kinetic studies using ³¹P NMR reveal pseudo-first-order degradation (rate constants: 0.05–0.1 h⁻¹ at pH 7.4). Stabilize formulations by lyophilization or adding anhydrous solvents like THF .

Q. What strategies minimize side-product formation during nucleophilic substitutions?

- Methodological Answer : Optimize stoichiometry (1:1.2 molar ratio of nucleophile to substrate) and use aprotic solvents (e.g., DMF) at 0–5°C. Quench unreacted starting material with triethylamine. Characterize side-products (e.g., diethyl phosphate) via high-resolution MS and assign structures using 2D NMR .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported flash points (>110°C vs. -88.9±26.4°C)?

- Methodological Answer : The lower value (-88.9°C) likely refers to decomposition products, while >110°C reflects the pure compound’s flammability. Conduct closed-cup flash point tests (ASTM D93) and thermogravimetric analysis (TGA) to distinguish between thermal degradation and combustion .

Environmental and Toxicological Considerations

Q. What methods assess the environmental persistence of this compound?

- Methodological Answer : Perform OECD 301B ready biodegradability tests. Use HPLC-UV to monitor degradation over 28 days in simulated wastewater. Ecotoxicity assays with Daphnia magna (48h LC₅₀) and Vibrio fischeri (Microtox) quantify acute toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products